4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4 and a cyclopropyl group at position 2. For instance, describes the use of Pd(PPh₃)₂Cl₂ in coupling reactions for similar brominated pyrrolopyridines, while highlights N1-alkylation protocols using benzyl or butyl groups .
The bromine atom at position 4 enhances reactivity for further functionalization (e.g., nucleophilic substitutions or cross-couplings), making the compound a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXWEGBWYUUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672166 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014614-11-9 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014614-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis. Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors.
Mode of Action
This compound interacts with FGFRs, inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. The inhibition of these receptors disrupts the downstream signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt. The inhibition of FGFRs by this compound disrupts these pathways, affecting cell proliferation, migration, and angiogenesis.
Pharmacokinetics
The compound is described as having a low molecular weight, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells.
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c. This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and exposure to oxygen.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as FGFR signaling pathways are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting these receptors, this compound can modulate these pathways, making it a valuable tool in cancer research and therapy.
Cellular Effects
The effects of this compound on cells are profound. In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly those mediated by FGFRs, leading to alterations in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival, proliferation, and migration. The compound’s ability to inhibit these pathways underscores its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under refrigerated conditions, but its activity may degrade over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic effects. Studies have shown that the compound preferentially accumulates in tumor tissues, enhancing its anti-cancer activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
Biological Activity
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H9BrN2
- Molecular Weight : 237.1 g/mol
- CAS Number : 1014614-11-9
Research indicates that this compound acts primarily as an inhibitor of FGFRs. The FGFR signaling pathway is crucial in various cancers, and its inhibition can lead to reduced tumor growth and metastasis.
Anticancer Activity
A significant study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives demonstrated that this compound exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. The IC50 values for FGFR1–4 were reported as follows:
- FGFR1 : 7 nM
- FGFR2 : 9 nM
- FGFR3 : 25 nM
- FGFR4 : 712 nM
In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis. Additionally, it significantly inhibited cell migration and invasion, highlighting its potential as a therapeutic agent in cancer treatment .
Other Biological Activities
Beyond its anticancer properties, derivatives of pyrrolo[2,3-b]pyridine have been investigated for various other biological activities:
- Antimycobacterial Activity : Some derivatives have shown activity against Mycobacterium tuberculosis with MIC values below 0.15 µM, indicating strong potential as anti-tuberculosis agents.
- Antiviral Activity : Certain compounds within this class have demonstrated moderate anti-HIV activity, particularly those with specific substituents that enhance their efficacy .
Study on FGFR Inhibition
In a detailed examination of pyrrolo[2,3-b]pyridine derivatives, a specific focus was placed on their role in inhibiting FGFR signaling pathways. The study confirmed that compound 4h (related to this compound) effectively reduced tumor cell proliferation and induced apoptosis in various cancer cell lines .
Antimycobacterial Research
Another investigation assessed the antimycobacterial properties of pyrrolo[3,4-c]pyridine derivatives. The results indicated that certain modifications to the molecular structure significantly enhanced the activity against Mycobacterium tuberculosis while maintaining low toxicity to mammalian cells .
Summary of Research Findings
Scientific Research Applications
Recent studies have highlighted the efficacy of 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in tumor proliferation and survival.
- Mechanism : The compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one derivative exhibited IC50 values of 7 nM, 9 nM, and 25 nM against these receptors, respectively .
- In Vitro Studies : In vitro experiments demonstrated that this compound could inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. It also significantly reduced cell migration and invasion, indicating its potential as an anti-metastatic agent .
Antiproliferative Properties
The antiproliferative effects of this compound have been extensively documented:
- Cancer Types : The compound has shown promise in treating various forms of cancer including lung, pancreatic, breast carcinomas, and glioblastoma. It acts by inhibiting cell vitality and proliferation through specific signaling pathways associated with tumor growth .
- Clinical Implications : The ability to target multiple types of tumors makes this compound a valuable candidate for further development into therapeutic agents for hyperproliferative disorders such as cancer .
Kinase Inhibition
This compound also functions as a kinase inhibitor:
- Targeted Kinases : It specifically inhibits serine/threonine kinases like phosphoinositide-dependent kinase 1 (PDK1), which plays a critical role in cellular processes such as growth and survival. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .
- Combination Therapies : There is potential for synergistic effects when combined with existing chemotherapeutic agents or radiation therapies. This could enhance the overall efficacy of cancer treatments .
Formulation and Delivery
The formulation strategies for delivering this compound in vivo are crucial for its application in clinical settings:
- Preparation Methods : Various methods have been developed for preparing formulations that enhance bioavailability, including the use of DMSO master solutions combined with carriers like PEG300 and Tween 80. These formulations are designed to optimize solubility and stability during administration .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, highlighting differences in substituents, synthesis methods, yields, and applications:
Key Structural and Functional Differences
Substituent Effects
- Cyclopropyl vs. Ethyl/CF₃ at C2: The cyclopropyl group in the target compound provides a rigid, planar structure that may enhance binding specificity in enzyme pockets compared to the flexible ethyl group in 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine .
- Bromine Position : Bromine at C4 (target compound) vs. C5 (most analogs) affects regioselectivity in subsequent reactions. For example, C4-bromo derivatives may undergo coupling reactions more readily at the adjacent C3 position due to electronic effects .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, the aldehyde proton in 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears as a singlet at ~9.8 ppm, while cyclopropyl protons exhibit characteristic splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 225.04 g/mol for the brominated derivative) .
- HPLC-PDA : Quantifies purity (>98% for research-grade material) and detects halogenated impurities .
How do halogen substituents (e.g., Br vs. Cl) impact the compound’s reactivity and biological activity in structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : Bromine’s higher electronegativity compared to chlorine increases electrophilicity at the pyrrole ring, enhancing cross-coupling reactivity but potentially reducing metabolic stability .
- Biological Activity : In kinase inhibition assays, bromine at the 4-position improves target binding affinity (IC₅₀ values < 100 nM) compared to chloro analogs, likely due to enhanced hydrophobic interactions .
- Contradiction Analysis : Discrepancies in activity data may arise from crystallographic packing effects or solvent polarity during assays. Use molecular docking paired with solvent-accessibility surface area (SASA) calculations to resolve inconsistencies .
What computational methods are effective for predicting reactivity and optimizing synthetic pathways?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for bromination and cyclopropylation steps. For example, Gibbs free energy (ΔG‡) calculations identify NBS as more selective than Br₂ for mono-bromination .
- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) screen possible intermediates, reducing trial-and-error experimentation. Apply these to optimize Vilsmeier-Haack formylation conditions (e.g., POCl₃/DMF ratios) .
How can researchers address contradictory data in regioselective functionalization studies?
Q. Advanced Research Focus
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substituent positioning during reactions (e.g., distinguishing C-4 vs. C-6 bromination) .
- X-ray Crystallography : Resolve ambiguities in substitution patterns. For example, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine confirms bromine at the 5-position, ruling out alternative regioisomers .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .
What methodologies are recommended for evaluating the compound’s stability under varying experimental conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation products. LC-MS monitors aldehyde oxidation or cyclopropane ring-opening .
- Kinetic Stability Assays : Use Arrhenius plots to predict shelf life. For instance, the half-life of 4-Bromo derivatives in aqueous buffer (pH 7.4) exceeds 48 hours at 25°C, making them suitable for in vitro studies .
How does the introduction of a cyclopropyl group influence the compound’s physicochemical properties?
Q. Advanced Research Focus
- LogP and Solubility : Cyclopropane increases hydrophobicity (LogP ~2.5 vs. ~1.8 for non-cyclopropylated analogs), reducing aqueous solubility. Use co-solvents like DMSO or PEG-400 for in vivo formulations .
- Conformational Rigidity : The cyclopropane ring restricts rotation, enhancing binding selectivity in enzyme assays. Molecular dynamics simulations reveal reduced entropy penalties upon target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
